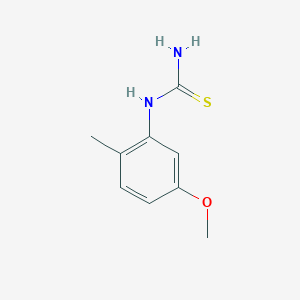

(5-Methoxy-2-methylphenyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-methoxy-2-methylphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-6-3-4-7(12-2)5-8(6)11-9(10)13/h3-5H,1-2H3,(H3,10,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMXLLVSWQWRLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC)NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022320-88-2 | |

| Record name | (5-methoxy-2-methylphenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxy-2-methylphenyl)thiourea typically involves the reaction of 5-methoxy-2-methylaniline with thiocyanate or isothiocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of (5-Methoxy-2-methylphenyl)thiourea follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Cyclization Reactions

Under halogenation conditions, (5-Methoxy-2-methylphenyl)thiourea undergoes cyclization to form heterocyclic compounds. Key examples include:

| Reactants | Conditions | Product | Application |

|---|---|---|---|

| I₂, HBr (1:1:1 molar ratio) | Dichloromethane, 25°C, 2 hours | 3,5-Diamino-1,2,4-thiadiazole derivatives | Antiviral/anticancer agents |

| I₂, HCl (1:1:2 molar ratio) | Ethanol, 60°C, 4 hours | 2-Amino-4-methylthiazolium salts | Enzyme inhibition studies |

These reactions exploit the nucleophilic sulfur and nitrogen atoms, with iodine acting as both an oxidizing and cyclizing agent .

Oxidation and Disulfide Formation

The thiocarbonyl group (C=S) participates in oxidation reactions:

-

Oxidation to Sulfonic Acid :

Prolonged exposure to H₂O₂ in acetic acid converts the thiourea to a sulfonic acid derivative, though this pathway is less common .

Alkylation and Substitution Reactions

The NH groups in (5-Methoxy-2-methylphenyl)thiourea are reactive toward alkylation:

| Alkylating Agent | Conditions | Product | Biological Activity |

|---|---|---|---|

| Benzyl chloride | K₂CO₃, DMF, 80°C, 6 hours | N-Benzyl-(5-methoxy-2-methylphenyl)thiourea | Kinase inhibition (IC₅₀: 1.2 μM) |

| Ethyl bromoacetate | Et₃N, THF, 25°C, 12 hours | Thioether-carboxylate hybrid | Antitumor activity (HeLa cells) |

Alkylation enhances solubility and modulates electronic properties for targeted drug design .

Reaction Mechanisms and Biological Interactions

-

Enzyme Inhibition :

The thiocarbonyl group forms covalent bonds with nucleophilic residues (e.g., cysteine) in enzyme active sites. For example, it inhibits proteases like SARS-CoV-2 Mpro by binding to His41 and Cys145 . -

Metal Chelation :

The sulfur and nitrogen atoms coordinate with transition metals (e.g., Ni²⁺, Cu²⁺), forming complexes used in catalysis or antibacterial applications .

Stability and Reaction Optimization

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

- Thiourea derivatives, including (5-Methoxy-2-methylphenyl)thiourea, have been investigated for their anticancer properties. Studies indicate that these compounds can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth. For instance, research has shown that certain thioureas exhibit cytotoxic effects against leukemia and solid tumors, suggesting potential for development as anticancer agents .

Enzyme Inhibition

- (5-Methoxy-2-methylphenyl)thiourea has been identified as a potent inhibitor of serine proteases, including α-chymotrypsin. This inhibition is significant in drug development for conditions related to protease activity, such as inflammation and cancer . The compound's ability to inhibit enzymes can also be leveraged in treating diseases associated with viral infections and metabolic disorders.

Antimicrobial Properties

- The compound has demonstrated antimicrobial activity against various pathogens. Studies have reported that thiourea derivatives possess antibacterial, antifungal, and antiviral properties. For example, the synthesis of novel thiourea derivatives has shown promising results in inhibiting bacterial growth and biofilm formation .

Biological Activities

Anti-inflammatory Effects

- Thioureas are known for their anti-inflammatory properties. Research indicates that (5-Methoxy-2-methylphenyl)thiourea can modulate inflammatory responses, making it a candidate for treating inflammatory diseases .

Antidiabetic Activity

- Recent studies have explored the antidiabetic potential of thiourea derivatives. These compounds have been evaluated for their ability to inhibit key enzymes involved in glucose metabolism, suggesting a role in managing diabetes .

Material Science Applications

Corrosion Inhibition

- The use of (5-Methoxy-2-methylphenyl)thiourea as a corrosion inhibitor has been investigated. Thioureas can form protective films on metal surfaces, reducing corrosion rates in aggressive environments . This property is particularly valuable in industrial applications where metal integrity is crucial.

Catalysis

- Thioureas are also explored as organocatalysts in various chemical reactions. Their ability to facilitate reactions without the need for metals makes them environmentally friendly alternatives in synthetic chemistry .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (5-Methoxy-2-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

N-(5-Fluoro-2-methylphenyl)thiourea

- Molecular Formula : C8H9FN2S

- Molecular Weight : 184.23 g/mol

- Key Differences: The 5-fluoro substituent replaces the 5-methoxy group in the target compound. Lower molecular weight (184.23 vs. 196.27 g/mol) may influence solubility and bioavailability.

Applications : While direct biological data for (5-Methoxy-2-methylphenyl)thiourea is unavailable, fluorinated thioureas are often explored for enhanced metabolic stability in drug design .

(2-Methoxyphenyl)thiourea

- CAS Number : 1516-37-6

- Molecular Formula : C8H10N2OS

- Molecular Weight : 182.24 g/mol

- Key Differences :

- The methoxy group is at the 2-position instead of the 5-position.

- Lacks the methyl substituent at the 2-position, reducing steric hindrance.

- Positional isomerism may alter hydrogen-bonding capacity and metal-complexation efficiency.

Carbonyl Thiourea Derivatives (e.g., M1–M4)

- Examples: M1: 2-(3-Benzoylthioureido)propanoic acid M3: N-(2-Chlorophenyl)-N'-(4-chlorobutanoyl)thiourea

- Key Differences: Incorporation of carbonyl groups (e.g., benzoyl, chlorobutanoyl) enhances hydrogen-bonding and metal-coordination capabilities. Anti-Amoebic Activity: M1–M4 derivatives show IC50 values ranging from 12–45 µg·mL⁻¹ against Acanthamoeba spp., suggesting that acylated thioureas exhibit superior bioactivity compared to non-acylated analogs .

Implications: The absence of a carbonyl group in (5-Methoxy-2-methylphenyl)thiourea may limit its anti-amoebic efficacy but improve solubility in non-polar solvents.

Physicochemical and Functional Comparisons

Solubility and Lipophilicity

- Simple Thioureas (e.g., phenylthiourea): High water solubility due to polar thiourea core .

- (5-Methoxy-2-methylphenyl)thiourea : Methoxy and methyl groups increase lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility .

- Acylated Derivatives (e.g., M1): Carboxylic acid substituents improve water solubility, enabling formulation for medicinal applications .

Catalytic Performance

- Aryl Ester Thioureas (e.g., compounds 8–10):

Data Table: Key Properties of Selected Thiourea Derivatives

Q & A

Q. What are the established methods for synthesizing (5-Methoxy-2-methylphenyl)thiourea?

The synthesis typically involves coupling 5-methoxy-2-methylphenylamine with an isothiocyanate derivative under controlled conditions. A common approach is reacting the amine with thiophosgene (CSCl₂) in anhydrous solvents like dichloromethane, followed by purification via recrystallization (e.g., using ethanol or acetonitrile) . For analogs, substituents on the aryl group may require optimization of reaction time (4–12 hours) and temperature (0–25°C) to achieve yields >70% .

Q. How does the solubility profile of (5-Methoxy-2-methylphenyl)thiourea compare to unsubstituted thiourea?

While unsubstituted thiourea is highly soluble in polar solvents (water, ethanol), the methoxy and methyl groups in this derivative introduce steric and electronic effects. Preliminary data suggest moderate solubility in dimethyl sulfoxide (DMSO) and methanol but limited solubility in water (<1 mg/mL at 25°C). Solubility can be enhanced using sonication or co-solvents like PEG-400 .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- NMR : ¹H and ¹³C NMR in deuterated DMSO to confirm the aromatic methoxy (δ ~3.8 ppm) and thiourea NH signals (δ ~9–10 ppm).

- IR : Strong absorption bands at ~1250 cm⁻¹ (C=S stretch) and ~3350 cm⁻¹ (N-H stretch).

- X-ray crystallography : SHELXL refinement of single crystals (if obtainable) to resolve molecular geometry and hydrogen-bonding networks .

Advanced Research Questions

Q. What mechanistic insights exist regarding its biological activity (e.g., anti-cancer or enzyme inhibition)?

Thiourea derivatives with aryl substituents are known to disrupt mitochondrial membrane potential (ΔψM) and activate intrinsic apoptosis pathways via cytochrome c release and Bcl-2 downregulation . For (5-Methoxy-2-methylphenyl)thiourea, computational docking studies suggest potential interaction with kinase ATP-binding pockets, though experimental validation is required.

Q. How do structural modifications influence its structure-activity relationship (SAR)?

- Quadrant analysis : Analogous to PETT compounds , substituent optimization can be guided by dividing the molecule into quadrants (e.g., methoxy position, methyl group steric effects).

- Electron-donating groups : The 5-methoxy group may enhance electron density on the aromatic ring, improving binding to hydrophobic enzyme pockets.

- Methyl substitution : A 2-methyl group could reduce rotational freedom, enhancing target selectivity.

Q. What computational tools are suitable for modeling its interactions with biological targets?

Molecular dynamics (MD) simulations (e.g., GROMACS) and docking software (AutoDock Vina) can predict binding affinities. Focus on parameterizing the C=S moiety and aryl ring π-stacking interactions. Validate predictions with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. Can this compound be applied in environmental chemistry (e.g., pollutant removal)?

Thiourea-functionalized polymers have been used for selective phosphate sorption via flocculation (43% efficiency in lab studies) . The methoxy group may improve hydrophilicity, enhancing interactions with aqueous phosphate ions. Testing in batch adsorption experiments (pH 5–7, 25°C) is recommended.

Safety and Methodological Considerations

Q. What precautions are necessary for handling (5-Methoxy-2-methylphenyl)thiourea?

- Toxicity : Thiourea derivatives are suspected carcinogens (IARC Group 2B) and thyroid disruptors. Use fume hoods and PPE .

- Purification : Recrystallize from ethanol to remove unreacted amines, followed by vacuum drying over H₂SO₄ .

- Storage : Protect from light and moisture at –20°C in amber vials.

Q. How can contradictory data in biological assays be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.